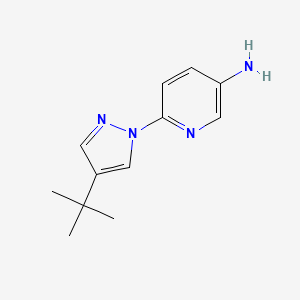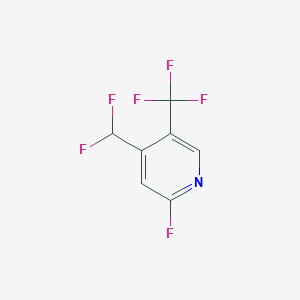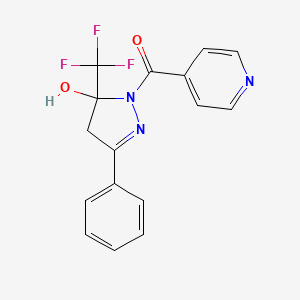
3-Phenyl-1-(4-pyridylcarbonyl)-5-(trifluoromethyl)-2-pyrazoline-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Pyridine Moiety: The pyridine ring is attached through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic reagents such as amines or thiols are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
[4,5-Dihydro-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
[4,5-Dihydro-5-hydroxy-3-phenyl-1h-pyrazol-1-yl]-4-pyridinylmethanone: Lacks the trifluoromethyl group, which may influence its stability and interaction with biological targets.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group in [4,5-Dihydro-5-hydroxy-3-phenyl-5-(trifluoromethyl)-1h-pyrazol-1-yl]-4-pyridinylmethanone makes it unique. These functional groups contribute to its distinct chemical properties, such as increased stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H12F3N3O2 |
|---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)15(24)10-13(11-4-2-1-3-5-11)21-22(15)14(23)12-6-8-20-9-7-12/h1-9,24H,10H2 |
InChI Key |
VZYZZSKFUMNZLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


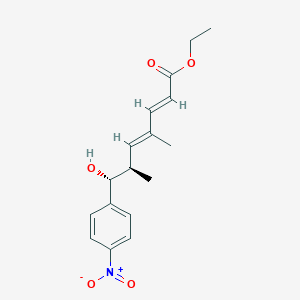
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
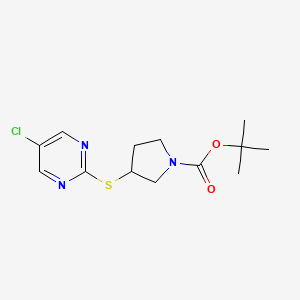

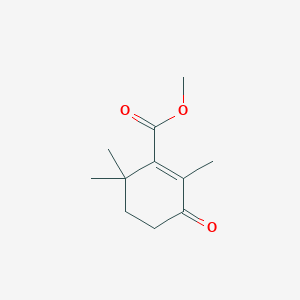
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
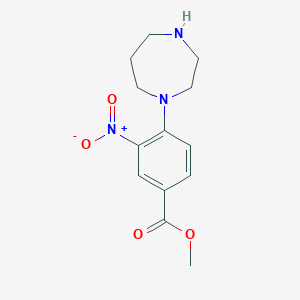
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
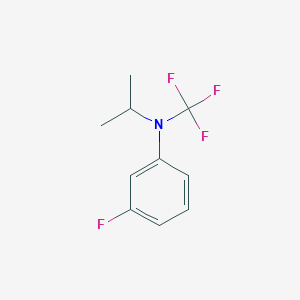
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
